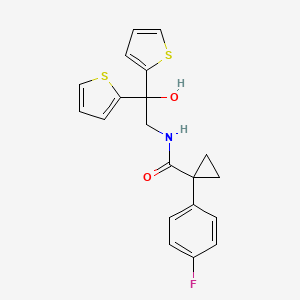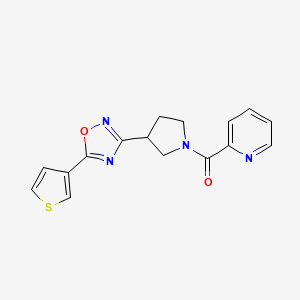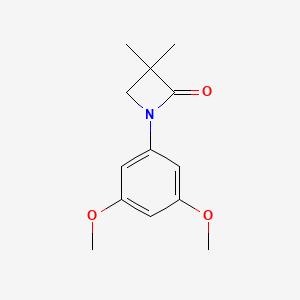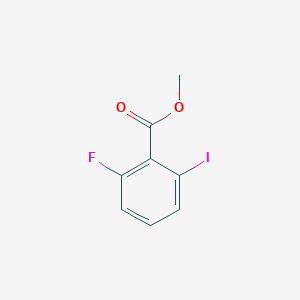
2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide, also known as EOPB, is a sulfonamide derivative that has been studied for its potential use in various scientific research applications. This compound has shown promise in the fields of biochemistry and physiology, and its mechanism of action has been a topic of interest for researchers.
Applications De Recherche Scientifique
Antiproliferative Activity
Novel derivatives, including those related to 2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide, have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Studies on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives demonstrated significant antiproliferative effects, particularly against breast cancer and neuroblastoma cell lines. This suggests the potential of these compounds in developing new anticancer agents by exploiting the structure-activity relationship of benzenesulfonamide derivatives (Motavallizadeh et al., 2014).
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups have been explored for their application in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
A series of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides have been synthesized and evaluated for their antimicrobial and antifungal activities. The structure-activity relationship of these compounds reveals potential for developing new antimicrobial and antifungal agents, highlighting the versatility of benzenesulfonamide derivatives in therapeutic applications (Zareef et al., 2007).
Photophysical and Photochemical Properties
Research into the photophysical and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units has demonstrated their potential as photosensitizers. These studies provide insights into the suitability of these compounds for photocatalytic applications, including environmental remediation and solar energy conversion, due to their favorable fluorescence, singlet oxygen production, and photostability characteristics (Öncül, Öztürk, & Pişkin, 2021).
Carbonic Anhydrase Inhibitors
N-substituted benzenesulfonamides have been investigated as carbonic anhydrase inhibitors (CAIs), with studies revealing their mechanisms of inhibition and potential therapeutic applications. These findings underscore the importance of benzenesulfonamide derivatives in designing inhibitors for various isoforms of carbonic anhydrase, which can be applied in treating conditions like glaucoma, epilepsy, and mountain sickness (Di Fiore et al., 2011).
Mécanisme D'action
Target of Action
The primary target of 2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is currently unknown
Mode of Action
It is known that the compound belongs to the class of organic compounds known as sulfanilides . These compounds are known to interact with their targets through the sulfonamide moiety, which can form hydrogen bonds with proteins and other biomolecules .
Biochemical Pathways
It is known that sulfanilides, the class of compounds to which this molecule belongs, can interfere with various biochemical processes, including the synthesis of folic acid in bacteria .
Propriétés
IUPAC Name |
2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-2-18-10-5-3-4-6-11(10)19(16,17)14-9-7-12(15)13-8-9/h3-6,9,14H,2,7-8H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYGRIKWGWXXDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NC2CC(=O)NC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2404686.png)
![3,4,7,9-tetramethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2404687.png)


![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2404691.png)


![5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404694.png)


![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2404698.png)


